molecular formula C39H59N13O8S2 B12387904 Peptide R

Peptide R

Cat. No.: B12387904
M. Wt: 902.1 g/mol
InChI Key: QUGHRLVSZPPQPK-ODKJCKIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide R: is a synthetic peptide composed of a sequence of amino acids linked by peptide bonds Peptides are smaller than proteins and typically consist of up to 50 amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptide R can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis (SPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions: Peptide R undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.

    Reduction: Disulfide bonds in this compound can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

    Oxidation: this compound with disulfide bonds.

    Reduction: this compound with free thiol groups.

    Substitution: Modified this compound with altered amino acid sequences.

Scientific Research Applications

Peptide R has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in cellular signaling, enzyme inhibition, and receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and metabolic disorders.

    Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic assays.

Mechanism of Action

Peptide R exerts its effects through specific interactions with molecular targets, such as receptors, enzymes, and ion channels. The mechanism of action involves binding to these targets, leading to conformational changes and subsequent biological responses. The pathways involved may include signal transduction, gene expression regulation, and modulation of cellular activities.

Comparison with Similar Compounds

Peptide R can be compared with other similar peptides, such as:

    Peptide S: Known for its antimicrobial properties and ability to disrupt bacterial membranes.

    Peptide T: Studied for its role in immune modulation and anti-inflammatory effects.

    Peptide U: Investigated for its potential in neuroprotection and cognitive enhancement.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the resulting biological activities. Its versatility in various applications and the ability to undergo diverse chemical modifications make it a valuable compound in scientific research.

Properties

Molecular Formula

C39H59N13O8S2

Molecular Weight

902.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C39H59N13O8S2/c1-22(47-32(54)25(40)14-8-16-45-38(41)42)31(53)51-29(20-61)36(58)48-26(15-9-17-46-39(43)44)33(55)49-27(18-23-10-4-2-5-11-23)34(56)50-28(19-24-12-6-3-7-13-24)35(57)52-30(21-62)37(59)60/h2-7,10-13,22,25-30,61-62H,8-9,14-21,40H2,1H3,(H,47,54)(H,48,58)(H,49,55)(H,50,56)(H,51,53)(H,52,57)(H,59,60)(H4,41,42,45)(H4,43,44,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

QUGHRLVSZPPQPK-ODKJCKIQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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